molecular formula C22H28N4O5 B2487308 tert-butyl 2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)carbamoyl)pyrrolidine-1-carboxylate CAS No. 1704492-69-2

tert-butyl 2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)carbamoyl)pyrrolidine-1-carboxylate

Cat. No. B2487308
CAS RN: 1704492-69-2
M. Wt: 428.489
InChI Key: BWHOMEYXCXRNHD-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that has relevance in various fields of chemistry and pharmaceuticals. While the specific molecule you've mentioned doesn't directly appear in the literature, closely related compounds have been synthesized and studied, indicating the broader interest in this type of chemistry.

Synthesis Analysis

The synthesis of related compounds often involves multi-step organic reactions, starting from readily available or strategically chosen starting materials to achieve the desired structure. For example, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in many biologically active compounds such as crizotinib, was synthesized in a three-step process with a total yield of 49.9% (Kong et al., 2016).

Molecular Structure Analysis

X-ray diffraction studies have been used to confirm the molecular structure of related compounds. For instance, the crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was confirmed by X-ray diffraction, revealing a triclinic space group and intermolecular hydrogen bonds of the type C–H...O (Naveen et al., 2007).

Mechanism of Action

properties

IUPAC Name

tert-butyl 2-[[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]carbamoyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O5/c1-22(2,3)31-21(28)26-10-6-7-17(26)20(27)24-15-11-23-25(12-15)13-16-14-29-18-8-4-5-9-19(18)30-16/h4-5,8-9,11-12,16-17H,6-7,10,13-14H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWHOMEYXCXRNHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)NC2=CN(N=C2)CC3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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